2-Fluoroprop-2-enyl(diphenyl)silane
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15FSi |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-fluoroprop-2-enyl(diphenyl)silane |
InChI |
InChI=1S/C15H15FSi/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,1,12H2 |
InChI Key |
UDMVBEHUAMATRF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C[SiH](C1=CC=CC=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Diphenyl 2 Fluoroprop 2 Enyl Silane
Retrosynthetic Analysis of the Diphenyl(2-fluoroprop-2-enyl)silane Scaffold
A retrosynthetic analysis of the target molecule, 2-Fluoroprop-2-enyl(diphenyl)silane, reveals several potential disconnection points, leading to various synthetic strategies. The primary bond for disconnection is the carbon-silicon (C-Si) bond.
Scheme 1: Retrosynthetic Disconnections for this compound
This analysis suggests three main forward synthetic approaches:
Formation of the C-Si bond via hydrosilylation: This involves the addition of a Si-H bond across a carbon-carbon multiple bond. The precursors would be a fluorinated propyne (B1212725) or allene (B1206475) and diphenylsilane (B1312307) (Ph₂SiH₂).
Formation of the C-Si bond via cross-coupling: This strategy involves the reaction of a fluorinated alkenyl halide or pseudo-halide with a diphenylsilyl nucleophile or vice versa.
Direct functionalization of a fluorinated propene: This approach would involve the direct introduction of the diphenylsilyl group onto a pre-functionalized fluorinated propene.
Formation of the Carbon-Silicon Bond
The creation of the C-Si bond is the cornerstone of synthesizing this compound. The following sections detail the primary methodologies for achieving this transformation.
Hydrosilylation of Fluorinated Propargylic or Allenic Precursors with Diphenylsilane (Ph₂SiH₂)
Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is a powerful and atom-economical method for the formation of C-Si bonds. The reaction can be catalyzed by various transition metals, with platinum, rhodium, and palladium complexes being the most common. researchgate.net For the synthesis of this compound, suitable precursors would be 3-fluoro-2-propyne or 1-fluoro-1,2-propadiene (fluoroallene).
A study on the hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst demonstrated high efficiency and regioselectivity with diphenylsilane, producing a single regioisomer. rsc.org While this study did not specifically use fluorinated allenes, it highlights the potential for selective hydrosilylation with diphenylsilane. rsc.org The hydrosilylation of alkynes is also a well-established method for generating alkenylsilanes. rsc.org
The primary challenge in the hydrosilylation of unsymmetrical alkynes and allenes is controlling the regioselectivity (i.e., the position of the silyl (B83357) group) and stereoselectivity (i.e., the geometry of the resulting double bond). The outcome of the reaction is highly dependent on the choice of catalyst, solvent, and the electronic and steric properties of the substrates.
In the context of synthesizing this compound from 3-fluoro-2-propyne, the desired outcome is the addition of the silyl group to the internal carbon and the hydrogen to the terminal carbon, yielding the α-adduct.
Table 1: Potential Regioisomers from the Hydrosilylation of 3-Fluoro-2-propyne
| Isomer | Structure | Description |
| α-adduct | F-CH=C(SiPh₂H)-CH₃ | Desired regioisomer |
| β-adduct | F-CH(SiPh₂H)-C≡CH | Undesired regioisomer |
The regioselectivity can often be directed by the electronic bias of the alkyne. The fluorine atom in 3-fluoro-2-propyne is electron-withdrawing, which could influence the regiochemical outcome of the hydrosilylation.
Transition-Metal-Catalyzed Cross-Coupling Strategies with Diphenylsilyl Sources
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, including C-Si bonds. nih.govrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudo-halide.
A plausible route to this compound involves the cross-coupling of a 2-halo-3-fluoropropene derivative with a diphenylsilyl metallic reagent. A key precursor for this strategy is 3-bromo-2-fluoropropene, the synthesis of which has been reported. thieme-connect.com This compound can be prepared in a three-step sequence from ammonium (B1175870) α-fluoroacrylate. thieme-connect.com
A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene has been developed, showcasing the feasibility of coupling reactions on similar fluorinated propene scaffolds. google.com
Table 2: Potential Cross-Coupling Partners for the Synthesis of this compound
| Fluorinated Alkenyl Substrate | Silyl Reagent | Catalyst System (Example) |
| 3-Bromo-2-fluoropropene | Diphenylsilyl lithium (Ph₂SiHLi) | Pd(0) or Ni(0) complex |
| 3-Iodo-2-fluoropropene | Hexamethyldisilane | Pd catalyst with fluoride (B91410) activation |
| 2-Fluoro-3-triflyloxypropene | Diphenylsilyl boronate | Pd catalyst |
Functionalization of Fluorinated Alkenes to Incorporate the Diphenylsilyl Group
A less common but potential strategy involves the direct C-H functionalization of a fluorinated propene to install the diphenylsilyl group. This approach is challenging due to the need for selective activation of a specific C-H bond in the presence of a C-F bond. However, advancements in C-H activation chemistry may offer future possibilities.
Another approach within this category is the functionalization of a pre-existing functional group on the fluorinated propene. For instance, a hydroxyl group could be converted into a leaving group, followed by nucleophilic substitution with a diphenylsilyl anion.
Introduction of the Fluorine Moiety
A critical step in the synthesis of diphenyl(2-fluoroprop-2-enyl)silane is the introduction of the fluorine atom onto the prop-2-enyl scaffold. This can be achieved through various fluorination strategies, with the choice of method depending on the nature of the starting material and the desired regiochemical and stereochemical outcome.
Electrophilic fluorination has emerged as a powerful tool for the formation of carbon-fluorine bonds. wikipedia.org In the context of organosilanes, this method offers a regioselective route to fluorinated products. rsc.orgrsc.org The fluorination of organosilanes where the silyl group is positioned adjacent to an alkenyl group has been a subject of study, as the resulting fluorinated compounds are valuable synthetic building blocks. rsc.orgrsc.org
The key principle underpinning the electrophilic fluorination of alkenylsilanes is the β-effect of the silicon atom. This effect stabilizes a developing positive charge at the β-position relative to the silicon atom, thereby directing the incoming electrophile to the γ-position. In the case of a 2-propenylsilane system, this would typically result in the fluorine atom adding to the C2 position of the propyl chain. The silyl group not only enhances the reactivity of the π-nucleophile (the double bond) but also governs the regiochemistry of the fluorine addition. rsc.orgrsc.org
A variety of electrophilic fluorinating reagents are available, many of which contain a nitrogen-fluorine (N-F) bond. These reagents are generally favored over those with an oxygen-fluorine bond or elemental fluorine due to their greater stability, safety, and ease of handling. wikipedia.org Common N-F reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.org The choice of reagent can influence the reaction conditions and efficiency. For instance, cationic reagents can lead to increased rates and yields of fluorination because the positively charged nitrogen atom enhances the electrophilicity of the fluorine. wikipedia.org
The general mechanism of electrophilic fluorination is still a topic of discussion, with possibilities including an S(_N)2-type pathway or a single-electron transfer (SET) process. wikipedia.org Regardless of the precise mechanism, these reactions have proven effective for creating a diverse range of fluorinated compounds. rsc.orgrsc.org
Achieving stereoselectivity in the formation of a C-F bond on an alkenyl scaffold is a significant synthetic challenge. While the electrophilic fluorination of achiral alkenylsilanes can proceed efficiently, controlling the stereochemistry at the newly formed stereocenter requires a chiral substrate or a chiral fluorinating agent.
Recent advancements have led to the development of highly efficient and stereoselective electrophilic fluorination methods. wikipedia.org Although specific examples for the stereoselective fluorination of diphenyl(2-fluoroprop-2-enyl)silane are not prevalent in the literature, general principles from asymmetric fluorination can be applied. For instance, the use of chiral N-F reagents or the incorporation of chiral auxiliaries on the silicon atom or the alkenyl backbone could induce facial selectivity in the attack of the electrophilic fluorine on the double bond.
Transition metal-mediated C-F bond formation represents another avenue for stereoselective synthesis. researchgate.netnih.gov Palladium-catalyzed fluorination reactions, for example, have been a major focus of research. researchgate.netnih.gov While often applied to aryl-F bond formation, analogous strategies for alkenyl-F bond formation are conceivable. These methods could involve the oxidative addition of a C-X bond (where X is a leaving group) to a palladium(0) complex, followed by reductive elimination to form the C-F bond. The use of chiral ligands on the palladium center can effectively control the stereochemical outcome of the reductive elimination step.
Stereocontrolled Synthesis of Diphenyl(2-fluoroprop-2-enyl)silane Analogues
The synthesis of specific stereoisomers of diphenyl(2-fluoroprop-2-enyl)silane analogues would necessitate a stereocontrolled approach from the outset. This could involve the use of enantiomerically enriched starting materials or the application of asymmetric methodologies during the synthesis.
One potential strategy would be the use of a chiral allylsilane precursor. The electrophilic fluorodesilylation of chiral allylsilanes has been shown to produce enantioenriched fluorinated building blocks. rsc.org This approach leverages the chirality of the starting material to direct the stereochemical outcome of the fluorination step.
Alternatively, asymmetric catalysis could be employed. For instance, a prochiral precursor could be subjected to an asymmetric fluorination reaction using a chiral catalyst. This could involve a transition metal catalyst with chiral ligands or an organocatalyst that activates the substrate and the fluorinating agent in a stereodifferentiating manner.
The development of stereocontrolled routes to fluorinated organosilanes is an active area of research, driven by the potential utility of these compounds in various fields, including as precursors to biologically active molecules.
Reactivity and Transformational Chemistry of Diphenyl 2 Fluoroprop 2 Enyl Silane
Reactions Involving the Silicon-Hydrogen Bond
The silicon-hydrogen bond in silanes is a key functional group that participates in a variety of important chemical transformations, including catalytic hydrosilylation and reductive processes.
Catalytic Hydrosilylation of Unsaturated Substrates
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a fundamental method for the synthesis of organosilicon compounds. While specific studies on the use of diphenyl(2-fluoroprop-2-enyl)silane as the hydrosilylating agent are not prevalent, the reactivity of the closely related diphenylsilane (B1312307) is well-documented and provides a strong basis for understanding its potential behavior.
Catalytic hydrosilylation is typically mediated by transition metal catalysts, with platinum, rhodium, and ruthenium complexes being common choices. researchgate.netsigmaaldrich.com More recently, iron-catalyzed systems have also been developed. researchgate.net The reaction of diphenylsilane with various unsaturated substrates, such as alkenes and alkynes, has been shown to be an effective process. rsc.orgresearchgate.net For instance, the hydrosilylation of terminal alkynes with diphenylsilane, catalyzed by platinum complexes, can yield vinylsilanes. researchgate.net Similarly, palladium catalysts have been employed for the regioselective hydrosilylation of allenes with diphenylsilane. rsc.org
The general scope of substrates for hydrosilylation with diphenylsilane is broad, as indicated in the following table. The presence of the 2-fluoroprop-2-enyl group in the target compound would likely influence the reactivity of the Si-H bond due to electronic and steric effects, but it is expected to undergo similar transformations.
Table 1: Representative Substrates for Catalytic Hydrosilylation with Diphenylsilane
| Substrate Class | Catalyst Type | Product Type |
| Terminal Alkynes | Platinum, Ruthenium | Vinylsilanes |
| Internal Alkynes | Ruthenium | Trisubstituted Vinylsilanes |
| Alkenes | Platinum, Iron | Alkylsilanes |
| Allenes | Palladium | Allylsilanes |
Reductive Transformations
Organosilanes are utilized as reducing agents in organic synthesis due to the hydridic nature of the hydrogen atom in the Si-H bond. acs.orggelest.comthermofishersci.in They offer advantages in terms of safety and selectivity compared to other reducing agents like lithium aluminum hydride. thermofishersci.in The reducing power of an organosilane can be tuned by altering the substituents on the silicon atom. thermofishersci.in
Compounds like triphenylsilane (B1312308) and diphenylsilane are known to participate in both ionic and free-radical reduction pathways. thermofishersci.in In the presence of a strong acid, they can reduce functional groups that can form stable carbocation intermediates, such as certain alcohols and carbonyl compounds. thermofishersci.in While specific applications of diphenyl(2-fluoroprop-2-enyl)silane as a reducing agent are not widely reported, its structural similarity to other organosilanes suggests it could be employed in similar reductive transformations. acs.org
Carbon-Silicon Bond Activation and Functionalization
The activation of the carbon-silicon bond is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon bonds through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Hiyama Coupling)
The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide. synarchive.comorganic-chemistry.org This reaction is a powerful tool for constructing C-C bonds and has been widely applied in the synthesis of complex molecules. nih.gov In the context of diphenyl(2-fluoroprop-2-enyl)silane, the 2-fluoroprop-2-enyl group would be transferred from the silicon atom to the electrophile.
The mechanism of the Hiyama coupling generally involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation of the organic group from the silicon to the palladium center, and finally, reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. nih.gov A crucial step is the activation of the organosilane, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgyoutube.com This activation forms a hypervalent pentacoordinate silicon species, which facilitates the transmetalation step. youtube.comwikipedia.org
The Hiyama coupling is versatile with respect to the electrophilic partner. synarchive.comresearchgate.net A wide range of aryl, heteroaryl, and alkenyl halides (iodides, bromides, and chlorides) and triflates can be successfully coupled with organosilanes. nih.govresearchgate.net Recent advancements have expanded the scope to include even challenging substrates like tetrasubstituted vinyl silanes. acs.org
For the coupling of diphenyl(2-fluoroprop-2-enyl)silane, a variety of electrophiles could be employed to generate fluorinated alkene products. The table below illustrates the potential scope of this transformation.
Table 2: Potential Scope of Electrophiles for Hiyama Coupling with Diphenyl(2-fluoroprop-2-enyl)silane
| Electrophile Class | Example | Potential Product |
| Aryl Iodides | Iodobenzene | 1-(2-fluoroprop-2-enyl)benzene |
| Aryl Bromides | 4-Bromoanisole | 1-(2-fluoroprop-2-enyl)-4-methoxybenzene |
| Aryl Chlorides | Chlorobenzene | 1-(2-fluoroprop-2-enyl)benzene |
| Heteroaryl Halides | 2-Bromopyridine | 2-(2-fluoroprop-2-enyl)pyridine |
| Alkenyl Halides | (E)-1-Iodo-1-octene | (E)-3-fluoro-2-methyl-1,3-undecadiene |
The nature of the substituents on the silicon atom significantly influences the reactivity of the organosilane in Hiyama coupling reactions.
The two phenyl groups in diphenyl(2-fluoroprop-2-enyl)silane play an important role. Phenyl groups are electron-withdrawing, which can enhance the Lewis acidity of the silicon center. This facilitates the formation of the reactive pentacoordinate silicate (B1173343) intermediate upon activation with fluoride or base. organic-chemistry.org
The term "influence of fluorine" can refer to two aspects in this context: a fluorine atom on the organic group being transferred, or a fluorine atom directly attached to the silicon (a fluorosilane). In diphenyl(2-fluoroprop-2-enyl)silane, the fluorine is on the propenyl group. This fluorine atom can influence the electronic properties of the double bond and the resulting product.
However, the influence of fluorine substituents directly on the silicon atom is also a key consideration in Hiyama couplings. The use of fluorosilanes often leads to increased reaction rates. organic-chemistry.orggelest.com The high electronegativity of fluorine polarizes the Si-C bond, making the carbon group more nucleophilic and facilitating its transfer to the palladium catalyst. gelest.com While diphenyl(2-fluoroprop-2-enyl)silane itself is not a fluorosilane, its reactivity could potentially be enhanced by in-situ formation of a fluorosilane intermediate in the presence of a fluoride activator.
Role of Fluoride Activation in Transmetallation Mechanisms
The transmetallation of the 2-fluoroprop-2-enyl group from silicon to a transition metal is a key step in many of its cross-coupling reactions. This process, however, often requires an activating agent, with fluoride ions being particularly effective. The role of the fluoride anion is to attack the electrophilic silicon center of the diphenyl(2-fluoroprop-2-enyl)silane.
This nucleophilic attack leads to the formation of a pentacoordinate, hypervalent silicate intermediate. The formation of this silicate species weakens the carbon-silicon bond, thereby facilitating the transfer of the 2-fluoroprop-2-enyl group to the target metal center. This acceleration is attributed to both the formation of the very strong silicon-fluoride bond and the stabilization of the transition state by the hypervalent silicon center. researchgate.net Theoretical studies on similar vinylsilane systems have shown that in the absence of a fluoride activator, the energy barrier for transmetallation is significantly high, rendering the reaction kinetically unfavorable. researchgate.net The fluoride-mediated pathway, in contrast, proceeds with a much lower activation barrier. researchgate.net This activation mechanism is crucial for enabling efficient cross-coupling reactions that utilize diphenyl(2-fluoroprop-2-enyl)silane as a source of the fluorinated alkenyl moiety.
Copper-Catalyzed Transformations
Copper catalysis has emerged as a powerful tool for the transformation of organosilane reagents. In the context of diphenyl(2-fluoroprop-2-enyl)silane, copper catalysts can be employed to mediate a variety of synthetic transformations, including cross-coupling and difunctionalization reactions. rsc.org
While the primary mode of reactivity for alkenylsilanes involves the cleavage of the carbon-silicon bond, under specific copper-catalyzed conditions, the cleavage of the robust carbon-fluorine bond can be achieved. nih.gov Copper has been shown to be particularly adept at mediating defluorination reactions. nih.gov For instance, copper-catalyzed reactions can lead to defluorosilylation or defluoroborylation of fluoroolefins. nih.gov The mechanism often involves the formation of high-valent copper intermediates that are capable of activating the C-F bond. nih.gov In some cases, a pyridyl directing group has been shown to be essential to stabilize the copper(I) species and facilitate the oxidative addition into a carbon-halogen bond, which could be a C-F bond. rsc.org While not specifically detailed for diphenyl(2-fluoroprop-2-enyl)silane in the provided search results, the general principles of copper-catalyzed C-F bond activation suggest that such transformations are plausible, potentially leading to novel functionalized products where the fluorine atom is replaced.
Nickel-Catalyzed Processes
Nickel catalysts offer a complementary reactivity profile to copper and are widely used in cross-coupling and addition reactions. Their ability to participate in various catalytic cycles makes them suitable for activating and transforming organosilane reagents like diphenyl(2-fluoroprop-2-enyl)silane.
Nickel catalysis can be utilized to achieve the addition of atoms or groups across the double bond of diphenyl(2-fluoroprop-2-enyl)silane. These reactions, such as halofluoroalkylation and hydrofluoroalkylation, would result in the formation of more complex, saturated fluoroalkylsilanes. While specific examples for diphenyl(2-fluoroprop-2-enyl)silane were not found, related copper-catalyzed fluoroalkyl-selenization reactions of olefins demonstrate the principle of adding a fluoroalkyl group and another functional group across a double bond. researchgate.net A nickel-catalyzed process would likely involve the oxidative addition of a nickel(0) species to a halo-reagent, followed by coordination of the alkenylsilane and subsequent migratory insertion and reductive elimination steps to yield the final product.
Reactivity of the Fluorinated Alkenyl Moiety
Beyond its participation in metal-catalyzed cross-coupling reactions, the 2-fluoroprop-2-enyl group itself possesses inherent reactivity, particularly at the carbon-carbon double bond.
The double bond in diphenyl(2-fluoroprop-2-enyl)silane is susceptible to electrophilic attack. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which deactivates the double bond towards electrophilic addition compared to a non-fluorinated analogue. However, it also has a lone pair that can participate in resonance, which can influence the regioselectivity of the addition. The interplay of these electronic effects directs the outcome of the reaction. For example, the addition of an electrophile (E+) would be expected to occur at the carbon atom further from the fluorine, leading to a carbocationic intermediate that is stabilized by the adjacent silicon-bearing carbon. This intermediate would then be trapped by a nucleophile (Nu-) to give the final addition product.
Cycloaddition Reactions
The unique electronic and steric properties of diphenyl(2-fluoroprop-2-enyl)silane render it a valuable substrate in various cycloaddition reactions. The presence of the fluorine atom and the diphenylsilyl group significantly influences the reactivity and selectivity of the π-system of the allyl group. While specific examples directly involving diphenyl(2-fluoroprop-2-enyl)silane are not extensively documented in readily available literature, the reactivity of analogous fluoro-allyl systems provides a strong basis for predicting its behavior.
One of the most explored areas for similar compounds is the [4+1] annulation reaction. For instance, the synthesis of highly functionalized dihydrofurans has been achieved through the reaction of sulfur ylides with α-ylidene-β-diketones. researchgate.net This type of transformation, when applied to diphenyl(2-fluoroprop-2-enyl)silane, would involve the [4+1] cycloaddition of a suitable four-atom component with the two-carbon unit of the double bond, potentially leading to novel five-membered heterocyclic systems. The electronic nature of the fluorine atom would be expected to polarize the double bond, thereby directing the regioselectivity of the cycloaddition.
Furthermore, the reaction of pyridinium (B92312) ylides with α,β-unsaturated carbonyl systems is a well-established method for constructing dihydrofuran rings. researchgate.net By analogy, diphenyl(2-fluoroprop-2-enyl)silane could potentially react with pyridinium ylides, where the double bond acts as the dipolarophile. The stereochemical outcome of such reactions would be of considerable interest, given the chiral potential introduced by the silicon atom and the influence of the fluorine atom.
The table below summarizes potential cycloaddition reactions based on analogous systems.
| Reaction Type | Reactant Partner | Potential Product | Key Influencing Factors |
| [4+1] Annulation | Sulfur Ylides | Functionalized Dihydrofurans | Electronic effect of fluorine, steric bulk of diphenylsilyl group |
| Dipolar Cycloaddition | Pyridinium Ylides | Dihydrofuran derivatives | Polarity of the C=C bond, nature of the ylide |
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)
Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. In the context of diphenyl(2-fluoroprop-2-enyl)silane, ring-closing metathesis (RCM) would be a particularly relevant transformation if the silicon atom is tethered to another alkenyl group.
While specific studies detailing the RCM of diphenyl(2-fluoroprop-2-enyl)silane derivatives are not prominent, the general principles of olefin metathesis can be applied. The success of an RCM reaction would depend on several factors, including the choice of a suitable metathesis catalyst (e.g., Grubbs' or Schrock's catalysts) and the length and nature of the tether connecting the two olefinic moieties. The presence of the fluorine atom on the double bond might influence the catalytic activity, potentially requiring specific catalyst systems that are tolerant to or even activated by the fluorine substituent.
The general scheme for a hypothetical RCM involving a derivative of diphenyl(2-fluoroprop-2-enyl)silane is depicted below:
Hypothetical RCM of a Diphenyl(2-fluoroprop-2-enyl)silane Derivative
The efficiency and stereoselectivity of such a reaction would provide valuable insights into the interplay between the silicon atom, the fluorine atom, and the metathesis catalyst.
Stereochemical Control in Reactions of Diphenyl(2-fluoroprop-2-enyl)silane
Diastereoselective and Enantioselective Transformations
The quest for stereochemical control is a central theme in modern organic synthesis. Diphenyl(2-fluoroprop-2-enyl)silane, possessing a prochiral center at the silicon-bearing carbon and a stereogenic center if the double bond is appropriately substituted, is an excellent candidate for diastereoselective and enantioselective transformations.
Research in analogous systems has demonstrated that high levels of diastereoselectivity can be achieved. For example, in the synthesis of optically active dihydrofurans from camphor-derived sulfur ylides, high diastereoselectivity has been reported. researchgate.net This suggests that by employing chiral reagents or catalysts, it should be possible to control the stereochemical outcome of reactions involving diphenyl(2-fluoroprop-2-enyl)silane.
Enantioselective synthesis of related compounds has also been achieved. For instance, the asymmetric alkylation of benzyl (B1604629) ethyl sulfide (B99878) with an optically active methoxysulfonium salt derived from enantiomerically pure p-tolyl methyl sulfoxide (B87167) has been shown to produce an enantiomerically enriched sulfonium (B1226848) salt. researchgate.net This highlights the potential for achieving enantioselectivity in reactions at or adjacent to the silicon center of diphenyl(2-fluoroprop-2-enyl)silane.
The table below presents potential stereoselective reactions and the expected controlling elements.
| Reaction Type | Stereochemical Control | Controlling Element | Potential Outcome |
| [4+1] Annulation | Diastereoselective | Chiral sulfur ylide | Optically active dihydrofurans |
| Alkylation | Enantioselective | Chiral auxiliary on silicon | Enantiomerically enriched products |
| Reduction | Diastereoselective | Substrate control | Control over new stereocenters |
Mechanistic Investigations of Reactions Involving Diphenyl 2 Fluoroprop 2 Enyl Silane
Role of the Diphenylsilyl Group in Reaction Mechanisms
Formation and Reactivity of Pentacoordinate Silicon Intermediates
The formation of pentacoordinate silicon intermediates is a key aspect of the reaction mechanisms involving organosilicon compounds like diphenyl(2-fluoroprop-2-enyl)silane. These intermediates are often transient species that lie on the reaction pathway of nucleophilic substitution at the silicon center. researchgate.net The presence of a fluorine atom on the propenyl group and the phenyl groups on the silicon atom influences the stability and reactivity of these pentacoordinate species.
The reaction of diphenyl(2-fluoroprop-2-enyl)silane with a nucleophile (Nu) can lead to the formation of a pentacoordinate silicate (B1173343) complex. In this intermediate, the silicon atom is bonded to the two phenyl groups, the 2-fluoroprop-2-enyl group, the original substituent on the silicon (if any), and the incoming nucleophile. The geometry of these intermediates is typically trigonal bipyramidal (TBP) or square pyramidal (SP).
The stability and subsequent reactivity of these pentacoordinate intermediates are influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles will favor the formation of the pentacoordinate intermediate.
Leaving Group Ability: The facility of the departure of a group attached to the silicon will determine the reaction pathway.
Electronic and Steric Effects of Substituents: The phenyl groups are electronically withdrawing and can stabilize the increased electron density at the silicon center in the pentacoordinate state. The 2-fluoroprop-2-enyl group's electronic properties also play a role.
Solvent Effects: The polarity of the solvent can influence the stability of charged or highly polar intermediates.
The reactivity of the pentacoordinate silicon intermediate can proceed through several pathways:
Associative Substitution (SN2@Si): The nucleophile attacks the silicon center, forming the pentacoordinate intermediate which then expels a leaving group to form the product. This is a common pathway for nucleophilic substitution at silicon. researchgate.net
Dissociation: The intermediate can dissociate back to the starting materials or to other species.
Rearrangement: Pseudorotation processes, like the Berry pseudorotation, can occur in trigonal bipyramidal intermediates, leading to the exchange of axial and equatorial substituents. This can influence the stereochemical outcome of the reaction.
The table below summarizes the key aspects of the formation and reactivity of pentacoordinate silicon intermediates in the context of diphenyl(2-fluoroprop-2-enyl)silane.
| Feature | Description |
| Formation | Nucleophilic attack on the silicon atom of diphenyl(2-fluoroprop-2-enyl)silane. |
| Geometry | Typically trigonal bipyramidal (TBP) or square pyramidal (SP). |
| Stabilizing Factors | Electron-withdrawing phenyl groups, nature of the nucleophile. |
| Reactivity Pathways | Associative substitution (SN2@Si), dissociation, rearrangement (e.g., Berry pseudorotation). |
Mechanistic Insights into Fluoroalkene Carbon-Fluorine Bond Activation and Elimination
The activation of the carbon-fluorine (C-F) bond in fluoroalkenes is a challenging but important transformation in organic synthesis. In the context of diphenyl(2-fluoroprop-2-enyl)silane, the C-F bond on the propenyl group can be activated under certain reaction conditions, leading to elimination or substitution reactions.
Transition metal complexes can play a crucial role in the activation of the C-F bond of diphenyl(2-fluoroprop-2-enyl)silane. A common mechanistic pathway involves oxidative addition of the C-F bond to a low-valent metal center. This process involves the metal inserting itself into the C-F bond, leading to a new organometallic species where the carbon and fluorine atoms are bonded to the metal. nih.goviupac.org
Following oxidative addition, a subsequent step of beta-fluorine elimination can occur. In this step, a fluorine atom located on the carbon atom beta to the metal center is eliminated. For diphenyl(2-fluoroprop-2-enyl)silane, if the metal has inserted into the C-F bond, the resulting intermediate could potentially undergo further reactions. However, beta-fluorine elimination is more commonly discussed in the context of fluoroalkyl metal complexes. researchgate.net
Another relevant pathway is the reaction of the allylsilane moiety with an electrophile, which is a well-established reaction class for allylsilanes. wikipedia.org In the case of diphenyl(2-fluoroprop-2-enyl)silane, the presence of the fluorine atom can influence the reactivity of the double bond and the outcome of the reaction. The electrophilic attack typically occurs at the γ-carbon of the allyl system, leading to the formation of a β-silyl carbocation. This intermediate is stabilized by the silicon atom through hyperconjugation. Subsequent elimination of the silyl (B83357) group generates a new double bond. wikipedia.org
The table below outlines the key steps in the oxidative addition and beta-fluorine elimination pathways.
| Step | Description |
| Oxidative Addition | A low-valent transition metal center inserts into the C-F bond of the 2-fluoroprop-2-enyl group. |
| Intermediate Formation | An organometallic intermediate is formed with C-metal and F-metal bonds. |
| Beta-Fluorine Elimination | Elimination of a fluorine atom from the carbon beta to the metal center (less likely for this specific substrate but a general principle). |
| Electrophilic Attack | An electrophile attacks the γ-carbon of the allylsilane, leading to a β-silyl carbocation. |
| Silyl Group Elimination | Elimination of the diphenylsilyl group to form a new double bond. |
Radical Pathways in Organosilicon Reactions
Radical reactions provide an alternative mechanistic manifold for the transformation of organosilicon compounds like diphenyl(2-fluoroprop-2-enyl)silane. rhhz.net These reactions are typically initiated by radical initiators or by photolysis and involve silyl radical intermediates. researchgate.net
The generation of a diphenylsilyl radical from a suitable precursor can initiate a radical chain reaction. This silyl radical can add to the double bond of the 2-fluoroprop-2-enyl moiety of another molecule of diphenyl(2-fluoroprop-2-enyl)silane. This addition would result in a carbon-centered radical.
The fate of this carbon-centered radical intermediate can vary:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to a saturated product.
Further Radical Reactions: The radical can participate in further radical reactions, such as cyclization or addition to other unsaturated systems.
Elimination: The radical could potentially undergo elimination of a fluorine radical, although this would depend on the specific reaction conditions and the stability of the resulting species.
Allylsilanes are known to participate in radical reactions. For instance, they can undergo radical addition reactions where a radical species adds to the double bond. rsc.org The presence of the phenyl groups on the silicon and the fluorine atom on the propenyl group will influence the regioselectivity and stereoselectivity of such radical additions.
The table below summarizes potential radical pathways involving diphenyl(2-fluoroprop-2-enyl)silane.
| Step | Description |
| Initiation | Generation of a diphenylsilyl radical from a precursor. |
| Propagation | Addition of the silyl radical to the double bond of diphenyl(2-fluoroprop-2-enyl)silane to form a carbon-centered radical. |
| Termination/Further Reactions | The carbon-centered radical can undergo hydrogen abstraction, further radical reactions, or elimination. |
Spectroscopic and Structural Elucidation of Diphenyl 2 Fluoroprop 2 Enyl Silane and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of novel compounds. For a molecule such as diphenyl(2-fluoroprop-2-enyl)silane, a comprehensive NMR analysis involving multiple nuclei is essential to assign the connectivity and stereochemistry of the molecule with confidence.
Detailed ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR Analysis for Structural Assignments
A detailed multi-nuclear NMR analysis is critical for the complete structural assignment of diphenyl(2-fluoroprop-2-enyl)silane. Each spectrum provides unique and complementary information.
The ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity, and their integration. The aromatic protons on the two phenyl groups would likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The vinyl protons of the 2-fluoroprop-2-enyl group would show characteristic splitting patterns due to geminal and vicinal couplings with each other and with the fluorine atom. The methylene (B1212753) protons adjacent to the silicon atom would also exhibit a distinct chemical shift and coupling.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals would indicate the number of unique carbon environments. The chemical shifts of the aromatic carbons would be observed between 120-140 ppm, while the sp² carbons of the fluorinated alkene would have characteristic shifts influenced by the electronegative fluorine atom. The methylene carbon attached to the silicon would also have a specific chemical shift.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. A single signal would be expected for the fluorine atom in diphenyl(2-fluoroprop-2-enyl)silane. Its chemical shift and coupling constants to the neighboring vinyl protons would be diagnostic and would help to confirm the structure of the fluorinated propenyl group.
The ²⁹Si NMR spectrum, although less common, provides direct information about the silicon environment. The chemical shift of the silicon atom would be influenced by its substituents (two phenyl groups and the 2-fluoroprop-2-enyl group), providing valuable data for structural confirmation.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic (Ph-H) | 7.2 - 7.8 | Multiplet |
| Vinylic (=CH₂) | 4.5 - 5.5 | Doublet of doublets | |
| Methylene (-CH₂-Si) | 1.8 - 2.5 | Multiplet | |
| ¹³C | Aromatic (Ph-C) | 120 - 140 | Multiple signals |
| Vinylic (=CF-) | 150 - 165 (JC-F) | Doublet | |
| Vinylic (=CH₂) | 110 - 120 (JC-F) | Doublet | |
| Methylene (-CH₂-Si) | 15 - 25 | Singlet | |
| ¹⁹F | Fluoroalkene (-CF=) | -90 to -120 | Multiplet |
| ²⁹Si | Diphenyl(alkenyl)silane | -15 to -25 | Singlet |
Multi-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously establish the connectivity of atoms and gain insight into the three-dimensional structure of diphenyl(2-fluoroprop-2-enyl)silane, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the vinyl protons and the methylene protons, confirming the propenyl fragment and its attachment to the silicon-bearing methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, the relative orientation of the phenyl groups and the fluoropropenyl substituent around the silicon center.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of diphenyl(2-fluoroprop-2-enyl)silane would be expected to show characteristic absorption bands. These would include:
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the methylene group around 2850-2960 cm⁻¹.
A C=C stretching vibration for the fluorinated alkene around 1650-1680 cm⁻¹, which might be shifted due to the fluorine substituent.
C-F stretching vibrations, typically in the region of 1000-1300 cm⁻¹, which can be strong and characteristic.
Si-Ph stretching vibrations around 1430 cm⁻¹ and 1100 cm⁻¹.
Aromatic ring vibrations (C=C stretching) in the 1450-1600 cm⁻¹ region.
Raman spectroscopy , being complementary to FTIR, would also be useful. Non-polar bonds, such as the C=C bond of the alkene and the aromatic ring vibrations, often give strong Raman signals.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | > 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |
| C=C Stretch (Alkene) | 1650 - 1680 | FTIR, Raman |
| C-F Stretch | 1000 - 1300 | FTIR |
| Si-Ph Stretch | ~1430, ~1100 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For diphenyl(2-fluoroprop-2-enyl)silane (C₁₅H₁₅FSi), HRMS would provide a very accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured mass to the calculated exact mass. The characteristic isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si) would also be observable, further corroborating the presence of a silicon atom in the molecule.
| Ion | Calculated Exact Mass (m/z) |
| [C₁₅H₁₅FSi]⁺ | 242.0927 |
| [C₁₅H₁₅FSi + H]⁺ | 243.0999 |
| [C₁₅H₁₅FSi + Na]⁺ | 265.0816 |
The fragmentation pattern observed in the mass spectrum would also provide structural information. Characteristic losses, such as the loss of a phenyl group or the fluoropropenyl group, would be expected and would help to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable crystal of diphenyl(2-fluoroprop-2-enyl)silane could be grown, this technique would allow for the precise determination of:
Bond lengths: The exact distances between all atoms in the molecule.
Bond angles: The angles between adjacent bonds.
Torsional angles: The dihedral angles that define the conformation of the molecule in the solid state.
Stereochemistry: The absolute configuration of any stereocenters, if present.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about non-covalent interactions such as van der Waals forces and potential C-H···F or π-π stacking interactions.
Currently, there are no publicly available crystal structures for diphenyl(2-fluoroprop-2-enyl)silane or its closely related derivatives. Such a study would be invaluable for understanding the precise three-dimensional arrangement of the phenyl and fluoropropenyl groups around the central silicon atom and for correlating the solid-state structure with the conformational preferences observed in solution by NMR spectroscopy.
Computational and Theoretical Studies on Diphenyl 2 Fluoroprop 2 Enyl Silane
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules at the electronic level. These methods are used to predict a wide array of properties, from molecular geometry to reaction energetics, providing a foundational understanding of a compound's chemical nature.
Electronic Structure and Bonding Analysis of Organofluorosilanes
The electronic structure of an organofluorosilane like 2-Fluoroprop-2-enyl(diphenyl)silane is governed by the electronegativity differences between carbon, silicon, hydrogen, and fluorine, as well as the nature of the silicon-carbon and silicon-fluorine bonds. The presence of the electron-withdrawing fluorine atom on the allylic group significantly influences the electron distribution across the molecule.
The carbon-silicon (C-Si) bond is known to be highly electron-releasing and can stabilize a positive charge in the β-position through a phenomenon known as hyperconjugation. wikipedia.org This effect is crucial in determining the regioselectivity of electrophilic attack on allylsilanes. wikipedia.org The silicon atom in organosilanes possesses vacant 3d orbitals, which can participate in bonding, leading to a higher reactivity compared to their carbon analogues. mdpi.com
The introduction of a fluorine atom adds another layer of complexity. The high affinity of silicon for fluorine is a well-known characteristic that influences the stability and reactivity of organofluorosilanes. thermofishersci.in In related fluorinated organosilanes, DFT calculations have been employed to understand their hydrolytic stability, a property directly linked to the electronic environment of the Si-F bond. nih.gov For instance, studies on the hydrolysis of various organofluorosilanes have shown that the stability of the silicon-fluorine bond is dictated by the nature of the other substituents on the silicon atom. nih.gov
A detailed analysis of the electronic structure would involve examining the molecular orbitals, electron density distribution, and performing population analyses such as Natural Bond Orbital (NBO) analysis. For a molecule like this compound, NBO analysis would likely reveal a significant polarization of the C-F bond and the electronic influence of the phenyl groups on the silicon center.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction barriers. This allows for the prediction of reaction pathways and the understanding of mechanistic details that are often difficult to probe experimentally.
For allylsilanes, a common reaction is electrophilic substitution, which typically proceeds via an anti SE2' mechanism. wikipedia.org In the case of this compound, the presence of the fluorine atom could influence the reaction pathway. Computational studies on the pyrolysis of perfluorosilanes have shown that the breaking of silicon-silicon bonds and subsequent radical chain reactions are key mechanistic steps. acs.org While not directly analogous, these studies highlight the importance of considering bond dissociation energies and radical stabilities in the reaction mechanisms of fluorinated organosilanes. acs.org
The interaction of the fluorine atom with the silicon center can also lead to the formation of hypervalent intermediates, which are known to influence the stereochemical outcome of reactions. wikipedia.org Computational modeling can be used to investigate the structure and stability of such hypercoordinated silicon species.
A hypothetical reaction pathway that could be modeled is the electrophilic addition to the double bond. DFT calculations could be used to compare the energetics of different addition pathways, providing insight into the regioselectivity and stereoselectivity of the reaction.
| Computational Method | Application to this compound | Anticipated Insights |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state searching | Prediction of stable conformers, vibrational spectra, and reaction energy barriers. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies | Prediction of UV-Vis absorption spectra. |
| Natural Bond Orbital (NBO) Analysis | Analysis of the wave function | Understanding of charge distribution, hyperconjugative interactions, and bond polarities. |
Prediction of Spectroscopic Parameters and Conformational Preferences
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to aid in the characterization of new compounds or to interpret experimental spectra.
NMR Spectroscopy: DFT calculations are widely used to predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts. For this compound, predicting the NMR spectra would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These calculations can help in assigning the peaks in an experimental spectrum and can provide insight into the electronic environment of the different atoms.
Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies can be compared with experimental data to confirm the structure of the molecule and to identify characteristic vibrational modes, such as the C=C stretch of the allyl group and the Si-C and Si-phenyl stretches.
Conformational Preferences: Molecules with rotatable bonds, such as the C-C and Si-C bonds in this compound, can exist in multiple conformations. DFT calculations can be used to determine the relative energies of these different conformers, thus predicting the most stable three-dimensional structure of the molecule. For related fluorinated compounds, a "silicon-fluorine gauche effect" has been computationally observed, where the lowest energy conformation has the silicon and fluorine groups in a gauche arrangement. nih.govacs.org A similar effect might influence the conformational preferences of this compound.
| Spectroscopic Parameter | Computational Approach | Expected Information for this compound |
| ¹H, ¹³C, ²⁹Si NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of the chemical shifts for all unique nuclei, aiding in spectral assignment. |
| Vibrational Frequencies (IR/Raman) | DFT frequency calculations | Identification of characteristic vibrational modes and comparison with experimental spectra. |
| Conformational Energies | DFT geometry optimizations of different rotamers | Determination of the most stable conformer and the energy barriers between conformers. |
Molecular Dynamics Simulations (if applicable to reactivity or interactions)
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While quantum chemical calculations are often performed on single molecules in the gas phase, MD simulations can model the behavior of molecules in condensed phases, such as in solution or in a polymer matrix.
For this compound, MD simulations could be particularly useful for studying its interactions with solvents or with other molecules in a reaction mixture. For example, simulations could be used to investigate the solvation shell around the molecule and to understand how the solvent influences its conformational preferences and reactivity.
MD simulations can also be used to study the dynamics of chemical reactions, particularly for processes that occur over longer timescales than can be practically studied with quantum mechanics. However, this often requires the development of a reactive force field, which can be a complex undertaking. While specific MD studies on this compound are not available, the general methodology is well-established for a wide range of chemical systems. nih.govyoutube.comosti.gov
Quantitative Structure-Activity Relationships (QSAR) and Prediction of Reactivity Profiles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are widely used in drug discovery and environmental science to predict the properties of new compounds. nih.gov
To develop a QSAR model for the reactivity of allylsilanes, one would need a dataset of experimentally measured reaction rates for a series of related compounds. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed reactivity. chemrxiv.orgrsc.org
While a specific QSAR model for this compound has not been reported, the principles of QSAR could be applied to predict its reactivity based on models developed for similar organosilanes. For example, descriptors related to the electronic properties of the allyl group and the steric bulk of the diphenylsilyl group would likely be important in predicting its reactivity in electrophilic substitution reactions.
Analysis of Silicon's Hypercoordinated Nature in Reactive Intermediates
The ability of silicon to expand its coordination sphere beyond the typical four bonds is a key aspect of its chemistry. Hypercoordinated silicon intermediates, often with five or six substituents, are frequently invoked in the mechanisms of organosilicon reactions. nih.gov These intermediates are typically transient and difficult to observe directly, making computational studies an essential tool for their characterization.
In reactions involving fluoride (B91410) ions, the high affinity of silicon for fluorine can lead to the formation of pentacoordinate silicate (B1173343) anions. wikipedia.orgnih.gov For this compound, interaction with a nucleophile could potentially lead to the formation of a hypercoordinated silicon species. Computational chemistry can be used to model the structure and stability of these intermediates.
Synthetic Applications and Research Impact of Diphenyl 2 Fluoroprop 2 Enyl Silane in Organic Synthesis
A Building Block for Complex Fluorine-Containing Molecules
The primary application of Diphenyl(2-fluoroprop-2-enyl)silane lies in its function as a synthetic precursor for a variety of fluorine-containing organic molecules. The presence of the fluorovinyl moiety makes it a desirable reagent for introducing this functional group into more complex structures, which is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine.
A notable application is in the synthesis of (1-fluorovinyl)arenes. Research has demonstrated that Diphenyl(2-fluoroprop-2-enyl)silane undergoes efficient cross-coupling reactions with aryl halides and aryl triflates. acs.org This transformation provides a direct route to introduce the 1-fluorovinyl group onto an aromatic ring, a structural motif found in various biologically active compounds and advanced materials. The reaction's success with a range of functionalized aromatic partners highlights the reagent's utility as a versatile building block.
Role in Stereoselective Synthesis of Complex Architectures
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the precise three-dimensional arrangement of atoms in a molecule. While the direct participation of Diphenyl(2-fluoroprop-2-enyl)silane in highly stereoselective transformations is an area of ongoing research, its potential is significant.
Access to Chiral Fluorinated Compounds
The synthesis of chiral fluorinated compounds is a particularly challenging yet crucial endeavor, as the stereochemistry of fluorine-containing molecules can dramatically influence their biological activity. The fluorovinyl group within Diphenyl(2-fluoroprop-2-enyl)silane offers a reactive handle for asymmetric transformations. Future research may focus on developing catalytic enantioselective additions to the double bond or utilizing chiral auxiliaries to control the stereochemical outcome of reactions involving this reagent, thereby providing a pathway to valuable, optically active fluorinated molecules.
Contributions to Carbon-Carbon Bond Forming Reactions in Fluorinated Systems
One of the most significant contributions of Diphenyl(2-fluoroprop-2-enyl)silane is in the realm of carbon-carbon bond formation, particularly in the synthesis of fluorinated systems. The palladium-catalyzed cross-coupling reaction of this silane (B1218182) with aryl halides and aryl triflates stands as a prime example. acs.org
This reaction, often promoted by a copper(I) iodide co-catalyst, facilitates the formation of a new carbon-carbon bond between the fluorinated vinyl group of the silane and the aryl partner. acs.org The process is notable for its mild reaction conditions and its tolerance of a variety of functional groups on the aromatic ring, including nitro, ester, and ketone functionalities. acs.org This robustness makes it a valuable tool for the late-stage functionalization of complex molecules.
The general reaction scheme for the synthesis of (1-fluorovinyl)arenes using Diphenyl(2-fluoroprop-2-enyl)silane is presented below:
Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product |
|---|---|---|---|
| Diphenyl(2-fluoroprop-2-enyl)silane | Aryl Halide or Aryl Triflate | Pd(PPh₃)₄ / CuI | (1-Fluorovinyl)arene |
This methodology provides a reliable and efficient means to construct fluorinated vinylarenes, which are otherwise challenging to synthesize.
Potential in the Development of New Synthetic Methodologies and Reagents
The unique reactivity of Diphenyl(2-fluoroprop-2-enyl)silane opens avenues for the development of novel synthetic methodologies. Its ability to act as a fluorovinyl anion equivalent under fluoride (B91410) activation makes it a powerful tool for nucleophilic fluorovinylation reactions. Further exploration of its reactivity with a broader range of electrophiles could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.
Moreover, the diphenylsilyl group can be further functionalized or cleaved, adding another layer of synthetic versatility. This potential for post-coupling modifications could be harnessed to create even more complex and diverse molecular architectures. The continued investigation into the fundamental reactivity of this and related fluorinated organosilanes will undoubtedly contribute to the expanding toolkit of synthetic organic chemists.
Future Directions and Emerging Research Avenues for Fluorinated Alkenylsilane Chemistry
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalytic systems is central to advancing fluorinated alkenylsilane chemistry. While traditional palladium and platinum catalysts have been effective, current research is exploring a broader range of transition metals and catalytic strategies to overcome existing limitations in selectivity and efficiency.
Transition Metal Catalysis: Nickel-based catalysts are emerging as a powerful alternative for the synthesis and transformation of fluorine-bearing silanes. researchgate.netresearchgate.net These systems offer distinct reactivity and are often more cost-effective than their palladium counterparts. Research is focused on designing nickel complexes with specific ligand architectures to control regioselectivity, particularly in hydrofunctionalization and cross-coupling reactions. For instance, the choice of nitrogen and phosphine ligands has been shown to be critical in promoting reactivity and achieving high efficiency in the synthesis of allylic CF3-containing molecules. researchgate.net Similarly, ruthenium-catalyzed processes are being explored, such as hydrodefluorination where the hydrosilyl group can act as both a directing group and an internal reductant, allowing for precise control. figshare.com
Organocatalysis and Photocatalysis: Beyond transition metals, organocatalysis and photocatalysis represent burgeoning areas. Organocatalysts, such as chiral isothioureas or β,β-diaryl serines, offer a metal-free approach to enantioselective fluorination reactions. mdpi.com Visible-light photocatalysis provides a means to generate fluoroalkyl radicals under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net Future work will likely focus on designing dual catalytic systems that combine a photocatalyst for radical generation with a transition metal or organocatalyst to control bond formation, thereby achieving novel and selective transformations of fluorinated alkenylsilanes.
The table below summarizes key features of emerging catalytic systems.
Table 1: Comparison of Emerging Catalytic Systems in Fluorinated Silane (B1218182) Chemistry| Catalytic System | Key Advantages | Research Focus | Representative Metals/Catalysts |
|---|---|---|---|
| Nickel Catalysis | High efficiency, broad substrate scope, cost-effective | Ligand design for regioselectivity control, hydrofunctionalization | Ni(II) complexes with phosphine ligands |
| Ruthenium Catalysis | Unique reactivity, precise selectivity | C-F bond activation, hydrodefluorination | Ru(IV)–aryne intermediates |
| Organocatalysis | Metal-free, high enantioselectivity | Asymmetric fluorination, development of bifunctional catalysts | β,β-diaryl serines, Isothioureas |
| Photocatalysis | Mild reaction conditions, unique radical pathways | Non-covalent interaction-based radical generation | Iridium complexes, organic dyes |
Expansion of Reaction Scope and Substrate Diversity
A primary goal in modern synthetic chemistry is to broaden the applicability of reliable building blocks. For fluorinated alkenylsilanes, this involves developing new reactions and demonstrating their compatibility with a wider array of functional groups and substrate classes.
Researchers are moving beyond simple transformations to explore more complex cascade reactions. Nickel-catalyzed one-pot cascade processes that assemble carbon monoxide, arylboronic acids, and difluoroalkyl electrophiles across a carbon-carbon double bond are paving new ways for carbonylative reactions. researchgate.net The development of methods for the 1,3-difunctionalization of unactivated alkenes is another underexplored area that leads to valuable molecular scaffolds that are otherwise difficult to prepare. researchgate.net
Furthermore, efforts are underway to expand the types of substrates that can participate in these reactions. This includes moving from simple terminal alkenes to more challenging internal and tetrasubstituted olefins. researchgate.net The compatibility of these new methods with sensitive functional groups is a critical aspect, as it allows for the late-stage functionalization of complex molecules, a highly desirable feature in pharmaceutical and agrochemical research. The ability to use readily available industrial fluorochemicals, such as hydrofluoroolefins (HFOs), as starting materials for catalytic hydrosilylation is also a significant step toward more sustainable synthetic routes. researchgate.net
Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding
The synergy between experimental and computational chemistry has become an indispensable tool for advancing the understanding of complex reaction mechanisms in fluorinated systems. Density Functional Theory (DFT) calculations are increasingly used to elucidate transition states, reaction intermediates, and the precise role of catalysts and ligands.
For example, in nickel-catalyzed reactions producing α-fluoroalkyl substituted silanes, DFT calculations have revealed distinctive mechanisms involving open-shell singlet states, which are crucial for generating sterically hindered products. researchgate.net Such computational insights help explain unexpected regioselectivity and guide the rational design of improved ligands and catalysts. Similarly, combined experimental and computational studies on the reaction of fluoroarenes have determined a concerted SNAr-like pathway, where computational modeling of the transition state provided a clear rationale for the observed experimental selectivity. nih.gov
This integrated approach allows researchers to:
Predict Reactivity: Model potential reaction pathways and predict energy barriers, helping to identify promising experimental conditions. nih.gov
Elucidate Catalyst Roles: Understand how a catalyst's electronic and steric properties influence selectivity and efficiency.
Explain Selectivity: Rationalize observed regio- and stereoselectivity by analyzing the energies of competing transition states. nih.gov
The table below outlines the complementary roles of experimental and computational methods.
Table 2: Synergistic Roles of Experiment and Computation| Approach | Contribution | Examples |
|---|---|---|
| Experimental | Synthesis of novel compounds, reaction optimization, kinetic studies, characterization of products and intermediates. | High-yield synthesis of fluorinated silanes, kinetic isotope effect studies. |
| Computational (DFT) | Elucidation of transition state structures, calculation of reaction energy profiles, prediction of intermediates, analysis of non-covalent interactions. | Modeling of open-shell singlet states in Ni-catalysis, calculating Gibbs activation energy. researchgate.netnih.gov |
Exploration of Bioactive Molecule Synthesis Incorporating Fluorinated Alkenylsilanes
A significant driver for the development of fluorinated alkenylsilane chemistry is the synthesis of novel bioactive molecules. The introduction of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug discovery. researchgate.net Fluorinated alkenylsilanes serve as versatile synthons for installing fluorinated motifs into complex molecular architectures.
Current research is demonstrating the utility of these building blocks in creating analogues of known drugs and natural products. For instance, methods developed for the synthesis of 2-trifluoromethylalkenes from industrial feedstocks can be applied to the creation of bioactive molecule analogues. researchgate.net The development of synthetic pathways that exploit fluorinated building blocks allows for the site-selective introduction of fluorine into polyketide backbones, highlighting the potential for producing complex fluorinated natural products through synthetic biology. nih.gov
Future research will focus on applying the newly developed catalytic methods to the total synthesis of complex target molecules. The ability to perform late-stage fluorination or introduce a fluorinated alkenylsilane moiety into an advanced intermediate is particularly valuable. This allows for the rapid generation of a library of fluorinated analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The versatility of the silyl (B83357) group, which can be further transformed or removed, adds another layer of synthetic utility. core.ac.uknih.gov
Q & A
Q. What are the established synthetic routes for 2-Fluoroprop-2-enyl(diphenyl)silane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves hydrosilylation of fluorinated propenes with diphenylsilane under catalytic conditions (e.g., platinum or rhodium complexes). Critical parameters include temperature control (80–120°C), solvent choice (toluene or THF), and stoichiometric ratios. Purity is assessed via GC-MS and NMR, with yields optimized by minimizing side reactions like β-fluoride elimination .
Q. How can spectroscopic techniques (NMR, IR, X-ray) be systematically applied to characterize this compound?
Methodological Answer:
- and NMR : Identify silane proton environments and silicon coordination.
- NMR : Quantify fluorine substituent integrity.
- X-ray crystallography : Resolve stereochemical ambiguities in the fluoropropenyl group. Multi-technique validation reduces structural misinterpretation, particularly for sterically hindered derivatives .
Q. What are the key thermodynamic and kinetic considerations in stabilizing this compound during storage and reactions?
Methodological Answer: Thermodynamic stability is influenced by fluorinated alkene electron-withdrawing effects, which reduce silane oxidation. Kinetic stabilization involves inert atmospheres (Ar/N) and low-temperature storage (−20°C). Degradation pathways (e.g., hydrolysis) are monitored via periodic FT-IR to detect Si–O bond formation .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict reactivity trends in this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals to predict regioselectivity in hydrosilylation. Molecular dynamics (MD) simulations model solvent effects on transition states. For example, toluene’s low polarity favors silane-alkene π-complexation, aligning with experimental rate constants .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
Methodological Answer: Contradictions often arise from undefined catalyst pre-activation steps or trace moisture. A factorial design approach (e.g., varying catalyst loading, ligand ratios, and drying protocols) isolates critical variables. Statistical tools like ANOVA quantify parameter significance, while in situ IR monitors reaction progress .
Q. How does the fluoropropenyl group’s stereoelectronic profile influence silane participation in photoredox or electrochemical applications?
Methodological Answer: Fluorine’s electronegativity modulates silicon’s Lewis acidity, affecting redox potentials. Cyclic voltammetry (CV) measures silane oxidation potentials, while transient absorption spectroscopy tracks excited-state behavior. Correlating these with DFT-derived Hammett parameters clarifies structure-activity relationships .
Q. What methodologies validate the environmental fate of this compound in green chemistry workflows?
Methodological Answer: Lifecycle assessments (LCAs) track silane degradation products using HPLC-MS/MS and ion chromatography. Membrane separation technologies (e.g., nanofiltration) recover unreacted silane, reducing waste. Theoretical frameworks like the CRDC’s RDF2050104 classification guide sustainable process design .
Theoretical and Methodological Integration
Q. How can existing organosilane reaction mechanisms be adapted to explain anomalous reactivity in this compound?
Methodological Answer: Anomalies (e.g., unexpected regioselectivity) are addressed by revising mechanistic models using kinetic isotope effects (KIEs) and isotopic labeling (, ). Transition state theory, combined with Marcus-Hush analysis, reconciles discrepancies between empirical data and theoretical predictions .
Q. What role does this compound play in advancing hybrid organic-inorganic material synthesis?
Methodological Answer: The silane serves as a precursor for fluorinated polysiloxanes. Sol-gel techniques (acid/base catalysis) control crosslinking density, while SAXS/WAXS characterizes nanoscale morphology. Iterative design aligns with CRDC subclass RDF2050107 (powder/particle technology) for tailored material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
